PF-9363
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PF-9363, also known as CTx-648, is a first-in-class potent and highly selective inhibitor of lysine acetyltransferases KAT6A and KAT6B. These enzymes play a crucial role in the acetylation of histone proteins, which is a key process in the regulation of gene expression. This compound has shown significant potential in cancer research, particularly in the treatment of estrogen receptor-positive breast cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions: PF-9363 is derived from a benzisoxazole series. The synthesis involves multiple steps, including the formation of the benzisoxazole core and subsequent modifications to introduce functional groups that enhance its inhibitory activity against KAT6A and KAT6B. The specific synthetic routes and reaction conditions are proprietary and detailed in scientific literature .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and can be dissolved in dimethyl sulfoxide for experimental use .
Chemical Reactions Analysis
Types of Reactions: PF-9363 primarily undergoes substitution reactions, where specific functional groups are introduced or modified to enhance its biological activity. It does not typically undergo oxidation or reduction reactions under standard laboratory conditions .
Common Reagents and Conditions: The synthesis of this compound involves the use of various reagents, including organic solvents, catalysts, and protective groups. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity .
Major Products Formed: The major product formed from the synthesis of this compound is the benzisoxazole derivative with potent inhibitory activity against KAT6A and KAT6B. This compound is further purified and characterized to confirm its structure and activity .
Scientific Research Applications
PF-9363 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown significant potential in inhibiting the growth of estrogen receptor-positive breast cancer cells by downregulating the expression of specific genes involved in cell cycle and stem cell pathways . Additionally, this compound is used as a tool compound to study the role of KAT6A and KAT6B in various biological processes, including transcription and cell cycle regulation .
Mechanism of Action
PF-9363 exerts its effects by selectively inhibiting the enzymatic activity of KAT6A and KAT6B. These enzymes are responsible for the acetylation of histone H3 at lysine 23 (H3K23Ac), a modification that plays a crucial role in the regulation of gene expression. By inhibiting KAT6A and KAT6B, this compound leads to the downregulation of genes involved in the estrogen receptor pathway, cell cycle, and stem cell maintenance . This results in the suppression of tumor growth in estrogen receptor-positive breast cancer models .
Comparison with Similar Compounds
PF-9363 is unique in its high selectivity and potency against KAT6A and KAT6B compared to other inhibitors of the MYST family of lysine acetyltransferases. Similar compounds include inhibitors of other MYST family members such as KAT7, KAT5, and KAT8. this compound stands out due to its specific targeting of KAT6A and KAT6B, making it a valuable tool in cancer research .
List of Similar Compounds:- Inhibitors of KAT7
- Inhibitors of KAT5
- Inhibitors of KAT8
Properties
IUPAC Name |
2,6-dimethoxy-N-[4-methoxy-6-(pyrazol-1-ylmethyl)-1,2-benzoxazol-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-27-14-6-4-7-15(28-2)19(14)31(25,26)23-20-18-16(29-3)10-13(11-17(18)30-22-20)12-24-9-5-8-21-24/h4-11H,12H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSQFPFWUAZOTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S(=O)(=O)NC2=NOC3=C2C(=CC(=C3)CN4C=CC=N4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.